Bis(beta-(p-phenylazophenoxy)ethyl) sulfide
Description
Properties
CAS No. |
63979-96-4 |
|---|---|
Molecular Formula |
C28H26N4O2S |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
phenyl-[4-[2-[2-(4-phenyldiazenylphenoxy)ethylsulfanyl]ethoxy]phenyl]diazene |
InChI |
InChI=1S/C28H26N4O2S/c1-3-7-23(8-4-1)29-31-25-11-15-27(16-12-25)33-19-21-35-22-20-34-28-17-13-26(14-18-28)32-30-24-9-5-2-6-10-24/h1-18H,19-22H2 |
InChI Key |
WCVJRTNKZUMYMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCSCCOC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of bis(beta-(p-phenylazophenoxy)ethyl) sulfide typically involves:
- Formation of the p-phenylazophenoxy moiety, often via diazotization and azo coupling reactions.
- Introduction of beta-ethyl linkers bearing reactive groups (e.g., halides or epoxides).
- Coupling these intermediates with a sulfide source to form the sulfur bridge.
Key Reaction Steps and Conditions
Although direct literature specifically detailing the synthesis of this compound is limited, analogous preparation methods for related bis(phenylazophenoxy) sulfides and bis(hydroxyphenyl) sulfides provide valuable insights:
| Step | Reaction Type | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Diazotization and azo coupling | Aniline derivatives, nitrous acid | Acidic aqueous medium, 0–5 °C | Forms p-phenylazophenoxy intermediate |
| 2 | Etherification or nucleophilic substitution | p-phenylazophenol + 2-chloroethyl derivatives | Solvent: ethylene glycol monoalkyl ethers; Temp: -30 to 70 °C | Forms beta-(p-phenylazophenoxy)ethyl intermediates |
| 3 | Sulfide bridge formation | Intermediates + sulfur dichloride (S$$2$$Cl$$2$$) or sodium sulfide | Solvent: ethylene glycol monoalkyl ethers; Temp: -50 to 100 °C; Time: 0.1–10 h | Produces this compound |
This approach is supported by analogous patented methods for bis(hydroxyphenyl) sulfides where phenol reacts with sulfur chloride in ethylene glycol monoalkyl ether solvents to yield bisphenyl sulfides with high selectivity and purity.
Solvent Effects and Reaction Optimization
- Ethylene glycol monoalkyl ethers (e.g., ethylene glycol monomethyl or monoethyl ether) are preferred solvents. They improve selectivity and yield by stabilizing intermediates and controlling reaction rates.
- Reaction temperatures are carefully controlled between -30 °C and +70 °C to optimize yield and minimize side products.
- Reaction times vary from 0.1 to 10 hours, with typical completion within a few hours.
- Inert atmosphere (e.g., nitrogen) is used to prevent oxidation and side reactions.
Alternative Methods for Sulfide Linkage
- Use of sodium sulfide or hydrogen sulfide as sulfur sources is common but can lead to oligomerization or impurities.
- The use of disulfur dichloride (S$$2$$Cl$$2$$) is advantageous as it reacts directly with phenolic ethers without catalysts to form sulfide bridges cleanly.
- Avoiding hydrogen sulfide improves process safety and product purity.
Purification and Yield Considerations
- The crude product is often purified by solvent extraction using aromatic hydrocarbons (e.g., toluene, xylene) or halogenated solvents (e.g., dichloromethane).
- Washing with water to remove basic impurities is standard, with pH control to below 9 for optimal purity.
- Distillation or evaporation of solvents yields the final this compound in good yield.
Data Table Summarizing Preparation Parameters
| Parameter | Range / Value | Comments |
|---|---|---|
| Solvent | Ethylene glycol monoalkyl ethers | Key for selectivity and yield |
| Sulfur source | Disulfur dichloride (S$$2$$Cl$$2$$) | Preferred over H$$2$$S or Na$$2$$S |
| Reaction temperature | -30 °C to +70 °C | Optimal range for selectivity |
| Reaction time | 0.1 to 10 hours | Typically 1–3 hours |
| Atmosphere | Inert (e.g., N$$_2$$) | Prevents oxidation |
| Extraction solvent | Toluene, xylene, dichloromethane | For purification |
| Washing pH | ≤ 9 | Removes basic impurities |
| Yield | High (exact % varies with method) | Purity suitable for further use |
Research Findings and Notes
- The use of ethylene glycol monoalkyl ethers as solvents significantly enhances the selectivity of sulfide formation by influencing the reaction pathway and suppressing undesired side products.
- Direct reaction of phenolic ethers with disulfur dichloride avoids the need for catalysts and reduces the formation of monosulfides and oligomers, improving yield and purity.
- Avoidance of hydrogen sulfide in the process reduces safety hazards and oligomer formation, enabling a one-step synthesis with good yield.
- Although specific data on this compound is scarce, these methods are directly translatable due to structural similarities with bis(hydroxyphenyl) sulfides and related compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[2-(p-phenylazophenoxy)ethyl]sulfide can undergo oxidation reactions, particularly at the sulfide moiety, leading to the formation of sulfoxides and sulfones.
Reduction: The azo groups in the compound can be reduced to amines under suitable conditions.
Substitution: The phenylazophenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Bis[2-(p-phenylazophenoxy)ethyl]sulfide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and dyes .
Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological molecules. Its azo groups are of particular interest due to their ability to undergo bioreductive activation, which can be exploited in drug delivery systems .
Industry: The compound finds applications in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile building block in industrial chemistry .
Mechanism of Action
The mechanism of action of Bis[2-(p-phenylazophenoxy)ethyl]sulfide involves its interaction with molecular targets through its azo and sulfide functionalities. The azo groups can participate in redox reactions, while the sulfide moiety can undergo oxidation. These interactions can lead to the formation of reactive intermediates that can further react with biological or chemical targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2,2-Bis(phenylsulfonyl)ethyl Sulfides ()
- Structure : Contains sulfone (–SO₂–) and sulfide (–S–) groups.
- Sulfone groups enhance oxidative stability but reduce nucleophilicity at the sulfur center.
- Applications : Used as precursors for sulfenic acids, enabling synthesis of complex sulfoxides.
Bis(beta-epoxypropyl)sulfide ()
- Structure: Features epoxy (–O–C–C–O–) groups instead of arylazophenoxy substituents.
- Key Differences : Epoxy groups confer reactivity toward nucleophiles (e.g., amines, thiols), making this compound useful in crosslinking polymers. The target compound’s azo group may instead facilitate light-driven isomerization.
Phenyl Trifluoromethyl Sulfide ()
- Structure: A monosulfide with a trifluoromethyl (–CF₃) substituent.
- Key Differences: The electron-withdrawing –CF₃ group increases acidity of adjacent protons and enhances resistance to oxidation. In contrast, the target compound’s azo-phenoxy groups may promote π-π stacking in solid-state applications.
Physicochemical Properties and Reactivity
Thermal Stability
- Bis[2-(4-tert-butyl)phen]ethylphosphine Sulfide (): Exhibits high thermal stability due to steric protection from tert-butyl groups. The target compound’s phenylazophenoxy groups may similarly shield the sulfide bridge, though azo groups could introduce thermal lability.
- Thiodiglycol (): A dihydroxyethyl sulfide with high water solubility. The target compound’s hydrophobic arylazophenoxy substituents likely reduce solubility in polar solvents.
Q & A
Basic Research Questions
Q. What are the critical synthetic pathways for Bis(beta-(p-phenylazophenoxy)ethyl) sulfide, and how can structural integrity be ensured?
- Methodology : Utilize nucleophilic substitution reactions between thiols and halogenated precursors under inert atmospheres (e.g., nitrogen). Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using silica gel. Validate structural fidelity using H NMR (aromatic proton shifts at δ 7.2–8.1 ppm) and IR spectroscopy (C-S stretching at ~600–700 cm) .
- Safety : Implement fume hood protocols to avoid inhalation of volatile intermediates, referencing sulfide handling guidelines (e.g., glovebox use, PPE) .
Q. How should researchers characterize the photophysical properties of this compound for azobenzene-based applications?
- Methodology : Conduct UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane, DMSO) to track cis-trans isomerization (λmax ~350 nm). Use time-resolved fluorescence spectroscopy to assess excited-state dynamics. Compare experimental data with DFT-computed spectra for validation .
Q. What analytical techniques are recommended for assessing purity and stability?
- Separation : Employ HPLC with a C18 column and acetonitrile/water mobile phase (70:30 v/v) to resolve degradation products .
- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to identify decomposition thresholds .
Advanced Research Questions
Q. How can computational reaction path search methods optimize synthetic yield and selectivity?
- Approach : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energy barriers. Use ICReDD’s reaction design framework to predict optimal solvent systems (e.g., toluene vs. DMF) and catalyst interactions .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Validation : Cross-reference experimental NMR with computational chemical shift predictions (e.g., ACD/Labs or Gaussian). For ambiguous peaks, employ 2D NMR techniques (COSY, HSQC) to confirm coupling patterns .
- Error Analysis : Statistically assess instrument calibration and sample preparation variability using triplicate measurements .
Q. How can membrane separation technologies improve purification of this sulfide from reaction byproducts?
- Design : Utilize nanofiltration membranes (MWCO: 500 Da) to separate unreacted monomers. Optimize transmembrane pressure (3–5 bar) and cross-flow velocity to minimize fouling .
Q. What experimental frameworks address environmental toxicity concerns during disposal?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
